N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(5-{[(Phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with:
- A 2-phenylethyl group at position 4, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O2S/c36-27(32-25-9-5-2-6-10-25)20-38-29-34-33-26(35(29)12-11-21-7-3-1-4-8-21)19-31-28(37)30-16-22-13-23(17-30)15-24(14-22)18-30/h1-10,22-24H,11-20H2,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCGZYVNGDKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features an adamantane core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key Functional Groups
- Triazole Ring : Known for its role in antifungal and anticancer activities.
- Adamantane Moiety : Often associated with antiviral properties.
- Phenylcarbamoyl Group : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Methicillin | 10 |
| Escherichia coli | 20 | Ciprofloxacin | 15 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies utilizing various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that it induces apoptosis and inhibits cell proliferation.
Case Study: MCF-7 Cell Line
In a controlled study, the compound was administered at varying concentrations:
- Concentration : 0, 10, 20, 50 µM
- Cell Viability (%) :
- 0 µM: 100%
- 10 µM: 85%
- 20 µM: 65%
- 50 µM: 30%
The results indicate a dose-dependent decrease in cell viability, suggesting that the compound effectively targets cancer cells.
The proposed mechanism involves the inhibition of key enzymes involved in cellular replication and metabolism. Studies suggest that the triazole ring interferes with fungal sterol synthesis and may also impact cancer cell signaling pathways.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Animal studies have reported no significant adverse effects at doses up to 50 mg/kg. However, further toxicological evaluations are necessary to fully understand its safety in humans.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The phenylcarbamoylmethyl sulfanyl group introduces a carbamate linkage absent in simpler alkyl or methoxy-substituted analogs, enhancing hydrogen-bonding capacity .
- Unlike pyridinyl derivatives (KA1-KA15), the adamantane moiety in the target compound may improve CNS bioavailability .
Physical-Chemical Properties
Table 2: Comparative Physical-Chemical Data
Analysis :
Table 3: Activity Profiles of Analogous Compounds
Key Findings :
- The target compound’s adamantane-1-carboxamide group may synergize with the triazole core for antihypoxic or neuroprotective effects , akin to ’s derivatives .
- Substitution at position 3 (e.g., sulfanyl groups) critically influences activity: electron-withdrawing groups (e.g., phenylcarbamoyl) enhance antimicrobial potency in KA-series compounds , while alkyl chains modulate antihypoxic efficacy in ’s analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
